REACTION_CXSMILES
|
[CH2:1]([OH:4])[CH2:2][OH:3].[H-].[Na+].[CH:7]1([CH3:24])[CH2:12][CH2:11][CH:10]([CH:13]([CH3:15])[CH3:14])[CH:9]([O:16][CH:17]([CH2:19]S([O-])(=O)=O)C)[CH2:8]1.C(OC(C)C)(C)C>CN(C)C=O>[CH:7]1([CH3:24])[CH2:12][CH2:11][CH:10]([CH:13]([CH3:14])[CH3:15])[CH:9]([O:16][CH2:17][CH2:19][O:3][CH2:2][CH2:1][OH:4])[CH2:8]1 |f:1.2|
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 2 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC(C(CC1)C(C)C)OC(C)CS(=O)(=O)[O-])C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC(C)C
|
Name
|
l-menthyloxyethylmethane sulfonate
|
Quantity
|
27.8 g
|
Type
|
reactant
|
Smiles
|
C1(CC(C(CC1)C(C)C)OC(C)CS(=O)(=O)[O-])C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
49.6 g
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
72 (± 2) °C
|
Type
|
CUSTOM
|
Details
|
stirring conditions
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
under stirring
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred at a room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
ADDITION
|
Details
|
was dropwise added to the mixture in 50 minutes
|
Duration
|
50 min
|
Type
|
STIRRING
|
Details
|
After being stirred for 3 hours at this temperature
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to a room temperature
|
Type
|
WASH
|
Details
|
washed with 50 ml of water three times
|
Type
|
CONCENTRATION
|
Details
|
the separated organic layer was concentrated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC(C(CC1)C(C)C)OCCOCCO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.5 g | |
YIELD: PERCENTYIELD | 98.5% | |
YIELD: CALCULATEDPERCENTYIELD | 10997.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |